Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Overview
Description
Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[55]undecane-3-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the tert-butyl and ethoxy-oxoethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 9-(2-methoxy-2-oxoethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Uniqueness
Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific functional groups and spirocyclic structure. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1416176-19-6) is a complex organic compound notable for its unique spirocyclic structure, which includes a tert-butyl group, an ethoxy moiety, and a carboxylate functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H33NO4, with a molecular weight of 339.48 g/mol. The spirocyclic structure is characterized by the presence of nitrogen and multiple carbon atoms, which contribute to its chemical reactivity and biological activity.
Key Structural Features:
Feature | Description |
---|---|
Tert-butyl Group | Enhances lipophilicity and solubility |
Ethoxy Group | May influence the compound's interaction with biological targets |
Carboxylate Moiety | Potential for ionization and involvement in hydrogen bonding |
Synthesis Pathways
The synthesis of this compound typically involves several steps, including the formation of the spirocyclic core followed by the introduction of functional groups. Common reagents used in the synthesis include various catalysts and solvents to optimize yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential applications in:
- Antimicrobial Activity : Some derivatives of spirocyclic compounds have shown promise as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigated the antimicrobial properties of various spirocyclic compounds, including derivatives similar to this compound. Results indicated effective inhibition against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
- Enzyme Interaction : Research focused on the enzyme inhibition potential of spirocyclic compounds revealed that certain structural modifications could enhance binding affinity to target enzymes, leading to increased efficacy in biological assays .
- Cytotoxicity Assessments : Preliminary cytotoxicity tests conducted on cancer cell lines demonstrated that related compounds exhibited selective cytotoxic effects, indicating potential for therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | C15H28N2O2 | Contains an amino group |
Tert-butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate | C19H33NO4 | Similar structure with a methoxy group |
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | Features a keto group |
Properties
IUPAC Name |
tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO4/c1-5-23-16(21)14-15-6-8-19(9-7-15)10-12-20(13-11-19)17(22)24-18(2,3)4/h15H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIHGGPBTCQGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2(CC1)CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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